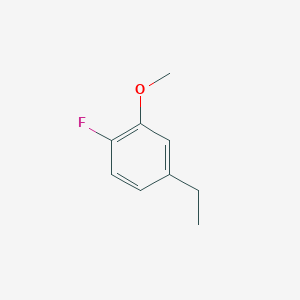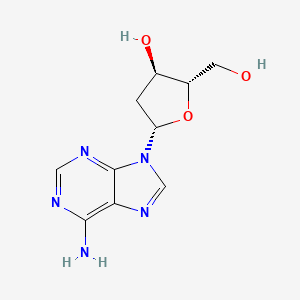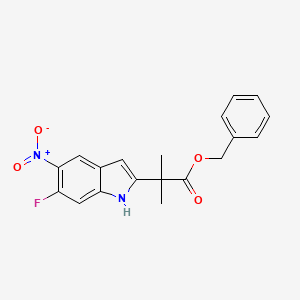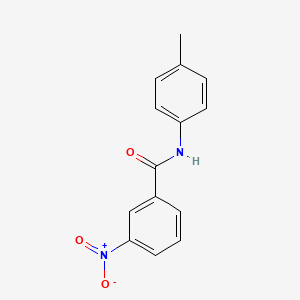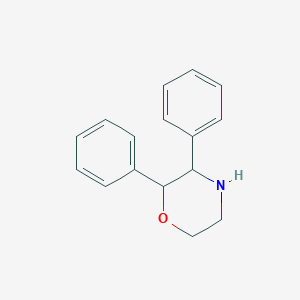
2,3-Diphenylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenylmorpholine is a chemical compound that has been used as a starting material for the synthesis of various derivatives . It is a chiral building block and has been used in the stereoselective synthesis of fluorescent and non-fluorescent amino acids .
Synthesis Analysis
The synthesis of 2,3-Diphenylmorpholine and its derivatives has been achieved through various methods. For instance, it has been synthesized in good yield by the Buchwald–Hartwig amination reaction . It has also been used as a starting material for the synthesis of α-Amino-β-silyloxy-ester, a key intermediate for the preparation of antimalarial drug quinine and its analogs .Molecular Structure Analysis
The molecular structure of 2,3-Diphenylmorpholine is characterized by its empirical formula (Hill Notation): C24H21NO4 . Its molecular weight is 387.43 . The InChI key for this compound is HECRUWTZAMPQOS-PKTZIBPZSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Diphenylmorpholine include a molecular weight of 239.3123 and a density of 1.078g/cm3 . It has a melting point of 82-84ºC .Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
6316-95-6 |
|---|---|
Produktname |
2,3-Diphenylmorpholine |
Molekularformel |
C16H17NO |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
2,3-diphenylmorpholine |
InChI |
InChI=1S/C16H17NO/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 |
InChI-Schlüssel |
UCAZULSLAAOLFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

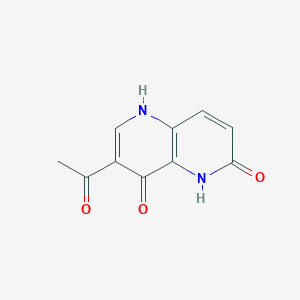
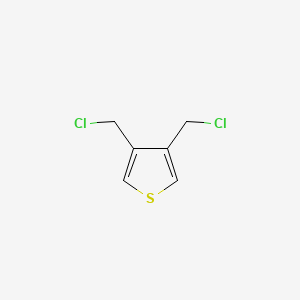
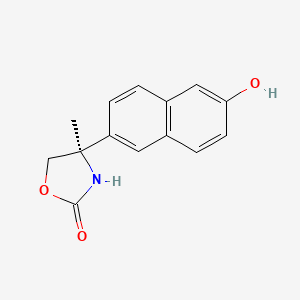
![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8814567.png)
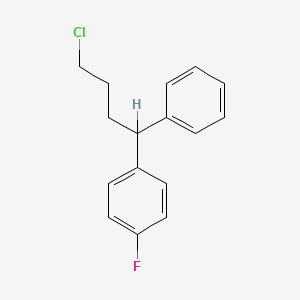
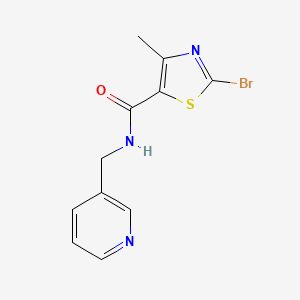
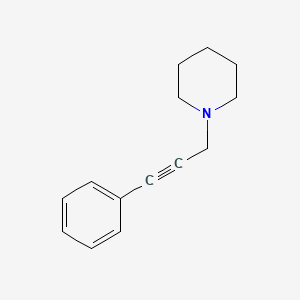
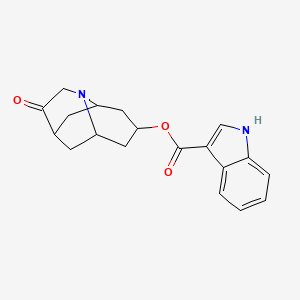
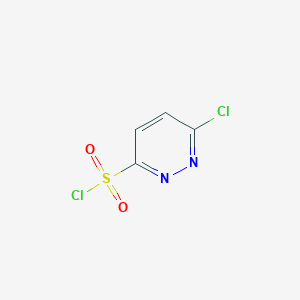
![(4S,6S)-6-[2-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester](/img/structure/B8814641.png)
